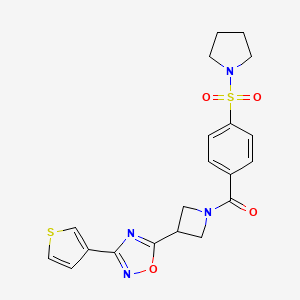![molecular formula C15H13BrN2O3 B2389200 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-bromo-6-methylpyridine-3-carboxamide CAS No. 1427982-02-2](/img/structure/B2389200.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-bromo-6-methylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-bromo-6-methylpyridine-3-carboxamide is a chemical compound with potential applications in scientific research. It is a pyridine derivative that has been synthesized through various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-bromo-6-methylpyridine-3-carboxamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. Specifically, the compound has been found to inhibit the activity of the enzyme tyrosine kinase, which is involved in the growth and proliferation of cancer cells. It has also been found to bind to certain receptors in the brain, which may be responsible for its neuroprotective effects.
Biochemical and physiological effects:
Studies have shown that this compound has a number of biochemical and physiological effects. In addition to its inhibitory effects on tyrosine kinase and its binding to certain receptors in the brain, the compound has also been found to have antioxidant properties and may be useful in the treatment of oxidative stress-related conditions. It has also been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory conditions.
Advantages and Limitations for Lab Experiments
The advantages of using N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-bromo-6-methylpyridine-3-carboxamide in lab experiments include its high potency and specificity, as well as its reproducibility in synthesis. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-bromo-6-methylpyridine-3-carboxamide. These include further studies on its mechanism of action, particularly in relation to its neuroprotective and anti-cancer effects. There is also potential for the compound to be used in the development of new therapies for a variety of conditions, including neurodegenerative diseases and cancer. Additionally, further studies may be needed to fully understand the potential toxicity of the compound and its effects on different cell types.
Synthesis Methods
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-bromo-6-methylpyridine-3-carboxamide has been achieved through several methods, including the use of palladium-catalyzed coupling reactions and the use of microwave-assisted synthesis. These methods have been optimized to provide high yields of the compound and have been extensively studied to ensure their reproducibility.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-bromo-6-methylpyridine-3-carboxamide has been found to have potential applications in scientific research, particularly in the fields of neuroscience and cancer research. In neuroscience, the compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In cancer research, the compound has been found to inhibit the growth of cancer cells and may be useful in the development of new cancer therapies.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-9-2-4-11(14(16)18-9)15(19)17-7-10-3-5-12-13(6-10)21-8-20-12/h2-6H,7-8H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMSTXWJBZUMTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2389117.png)



![(Z)-N-(3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2389125.png)


![2-((2-(2-methoxyphenoxy)ethyl)thio)-4-methyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2389129.png)




![Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfone](/img/structure/B2389138.png)
